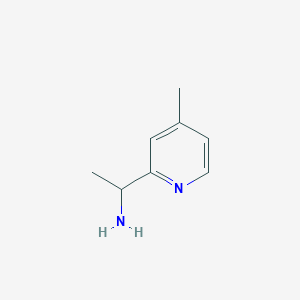
2,3-Dichloro-6-(trifluorométhyl)benzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, qui est présent dans le « 2,3-Dichloro-6-(trifluorométhyl)benzamide », est une caractéristique commune de nombreux médicaments approuvés par la FDA . Ce groupe peut améliorer la puissance des médicaments, comme le montre une molécule avec un groupe -CF3 qui a montré une amélioration de la puissance du médicament envers l'inhibition de l'enzyme de la transcriptase inverse .
Applications agrochimiques
Les trifluorométhylpyridines, qui pourraient potentiellement être synthétisées à partir de « this compound », sont des motifs structuraux clés des ingrédients agrochimiques actifs . Plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont acquis des noms communs ISO .
Applications vétérinaires
Plusieurs dérivés de la trifluorométhylpyridine sont utilisés dans l'industrie vétérinaire . Ces composés ont reçu l'autorisation de mise sur le marché pour une utilisation dans divers traitements .
Applications en science des matériaux
Les propriétés physicochimiques uniques de l'atome de fluor dans le « this compound » peuvent être exploitées dans le domaine de la science des matériaux . Des composés contenant du fluor ont été utilisés dans le développement de divers matériaux fonctionnels .
Synthèse chimique
« this compound » peut être utilisé comme matière première ou comme intermédiaire dans diverses synthèses chimiques . Le groupe trifluorométhyle en particulier est un groupe fonctionnel précieux en synthèse organique .
Applications futures
Compte tenu des propriétés uniques du groupe trifluorométhyle et de la partie pyridine, on s'attend à ce que de nombreuses nouvelles applications du « this compound » soient découvertes à l'avenir .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is thought to act by affecting certain proteins in the body . The interaction of the compound with its targets can lead to various changes in the body’s biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-6-(trifluoromethyl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its action.
Analyse Biochimique
Biochemical Properties
2,3-Dichloro-6-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting their activity .
Cellular Effects
The effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux . These changes can result in varied cellular responses, including apoptosis or proliferation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-6-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to changes in its efficacy and toxicity . Long-term exposure can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant biological responses . Toxic effects at high doses can include organ damage or systemic toxicity.
Metabolic Pathways
2,3-Dichloro-6-(trifluoromethyl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can alter the balance of metabolic pathways, leading to changes in energy production, biosynthesis, and degradation processes . Understanding these pathways is crucial for predicting the compound’s effects on metabolism.
Transport and Distribution
Within cells and tissues, 2,3-Dichloro-6-(trifluoromethyl)benzamide is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2,3-Dichloro-6-(trifluoromethyl)benzamide affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects . Understanding its subcellular distribution is key to elucidating its mechanism of action.
Propriétés
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHADVHBMLGPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
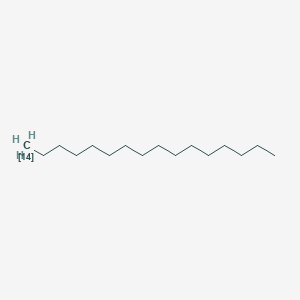
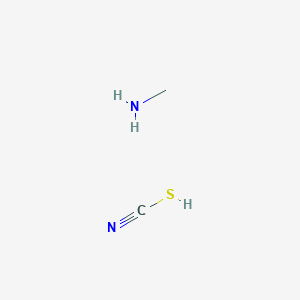
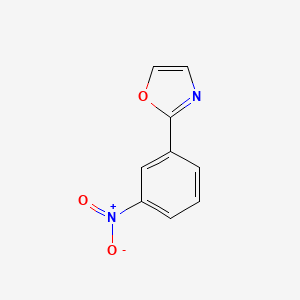
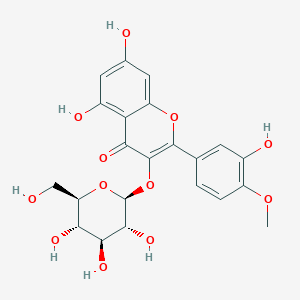
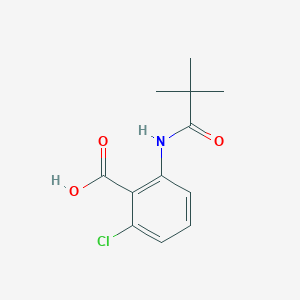
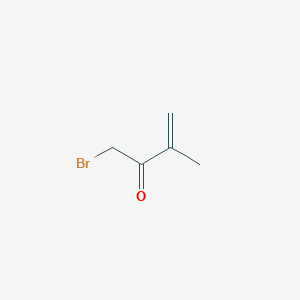
![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)
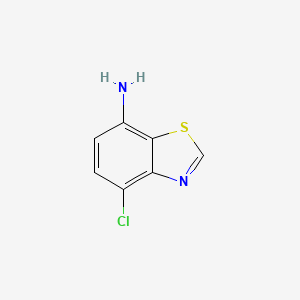
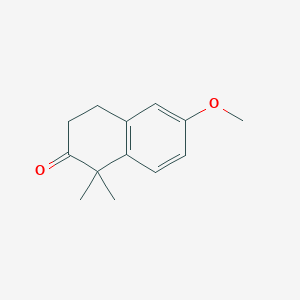

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)
![2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B1643382.png)

